molecular formula C11H13ClO2 B8415801 3-Isopropoxy-phenacyl chloride

3-Isopropoxy-phenacyl chloride

Cat. No.: B8415801
M. Wt: 212.67 g/mol
InChI Key: MJSOGGJCYVXYMH-UHFFFAOYSA-N
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Description

Context and Significance as a Substituted Phenacyl Chloride in Organic Synthesis

Substituted phenacyl chlorides, including 3-Isopropoxy-phenacyl chloride, are significant reagents in organic synthesis due to the presence of two reactive sites: the carbonyl group and the carbon-halogen bond. shodhsagar.com This dual reactivity allows for a wide range of chemical manipulations, leading to the formation of diverse and complex molecular architectures. wiley.comresearchgate.net The isopropoxy substituent on the phenyl ring can influence the electronic properties of the molecule, potentially affecting its reactivity and the course of reactions in which it participates. These compounds are frequently employed in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. nih.govresearchgate.net For instance, α-haloketones are key starting materials in the Hantzsch thiazole (B1198619) synthesis, a well-established method for preparing thiazole rings. chemhelpasap.comsynarchive.comcutm.ac.in

The general structure of phenacyl chloride can be synthesized through the Friedel-Crafts acylation of benzene (B151609) with chloroacetyl chloride. orgsyn.org For substituted phenacyl chlorides, the corresponding substituted benzene would be used.

Table 1: General Properties of Phenacyl Chloride

PropertyValue
Chemical FormulaC₈H₇ClO
Molar Mass154.59 g/mol
AppearanceWhite to gray crystalline solid
Melting Point54-56 °C
Boiling Point244.5 °C

Note: Data for unsubstituted phenacyl chloride. wikipedia.org Substituents will alter these values.

Role as a Versatile Building Block in Complex Chemical Transformations

The utility of this compound as a versatile building block stems from its ability to participate in numerous synthetic transformations. biosolveit.decymitquimica.com α-Haloketones are precursors for a variety of functional groups and molecular scaffolds. researchgate.net One of the most notable reactions involving α-haloketones is the Favorskii rearrangement, which converts them into carboxylic acid derivatives. wikipedia.orgnrochemistry.comnumberanalytics.comadichemistry.com This reaction proceeds through a cyclopropanone (B1606653) intermediate and is a powerful tool for carbon skeleton rearrangement and ring contraction in cyclic systems. wikipedia.orgadichemistry.com

Furthermore, α-haloketones like this compound are crucial for the synthesis of nitrogen- and sulfur-containing heterocycles. The Hantzsch thiazole synthesis, for example, involves the condensation of an α-haloketone with a thioamide to yield a thiazole derivative. researchgate.netcutm.ac.inyoutube.com Thiazoles are present in numerous biologically active compounds. tandfonline.com The reactivity of α-haloketones also extends to reactions with various nucleophiles, leading to the formation of epoxides, α-hydroxy ketones, and other valuable intermediates. nih.gov The isopropoxy group in this compound can also be a site for further chemical modification, for example, deprotection to a hydroxyl group, which can be useful in the total synthesis of natural products like lamellarins. mdpi.comscispace.com

Table 2: Key Reactions of α-Haloketones

ReactionReagentsProduct
Favorskii RearrangementBase (e.g., alkoxide, hydroxide)Carboxylic acid derivative
Hantzsch Thiazole SynthesisThioamideThiazole
Nucleophilic SubstitutionVarious nucleophilesα-Substituted ketone

Structural Features and Reactivity Principles of α-Halocarbonyl Systems

The reactivity of α-halocarbonyl compounds like this compound is governed by the interplay of electronic and steric effects. handwiki.org The presence of the electron-withdrawing carbonyl group and the halogen atom on the α-carbon creates two electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon and the α-carbon. shodhsagar.com

The key structural features and reactivity principles include:

Enhanced Electrophilicity of the α-Carbon: The inductive effect of the carbonyl group polarizes the carbon-halogen bond, making the α-carbon more electron-deficient and thus more susceptible to nucleophilic substitution (SN2) reactions. shodhsagar.com The reactivity is generally enhanced compared to corresponding alkyl halides. nih.gov

Acidity of α'-Hydrogens: The hydrogens on the carbon atom on the other side of the carbonyl group (α'-hydrogens) are acidic and can be removed by a base to form an enolate. jove.com This enolate formation is the initial step in the Favorskii rearrangement. wikipedia.orgadichemistry.com

Ambident Nucleophilicity of Enolates: The resulting enolate ion is an ambident nucleophile, with reactive sites at both the α'-carbon and the oxygen atom. jove.com Reactions can occur at either site depending on the reaction conditions and the nature of the electrophile.

Dual Activation Pathways: In certain catalyzed reactions, α-halocarbonyls can participate in dual activation pathways. For instance, in ruthenium-catalyzed C-H alkylations, the α-halo carbonyl can be activated to enable site-selective alkylation. rsc.org

The reactivity can be influenced by the nature of the halogen, with the reactivity order typically being I > Br > Cl. The substituents on the aromatic ring, such as the isopropoxy group, can also modulate the reactivity by altering the electron density at the carbonyl group and the benzylic position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

2-chloro-1-(3-propan-2-yloxyphenyl)ethanone

InChI

InChI=1S/C11H13ClO2/c1-8(2)14-10-5-3-4-9(6-10)11(13)7-12/h3-6,8H,7H2,1-2H3

InChI Key

MJSOGGJCYVXYMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)CCl

Origin of Product

United States

Synthetic Methodologies for 3 Isopropoxy Phenacyl Chloride and Analogous Phenacyl Halides

Direct Halogenation Approaches to Substituted Phenacyl Chlorides

Direct α-halogenation of substituted acetophenones is a common and straightforward method for the preparation of phenacyl halides. This approach involves the selective introduction of a halogen atom at the α-position to the carbonyl group.

Acid-Catalyzed Halogenation of Isopropoxy-substituted Acetophenones

The synthesis of 3-Isopropoxy-phenacyl chloride can be effectively carried out by the acid-catalyzed α-chlorination of 3-isopropoxyacetophenone. This reaction typically proceeds through an enol intermediate. libretexts.org The presence of an acid catalyst facilitates the tautomerization of the ketone to its enol form, which then acts as a nucleophile, attacking the electrophilic halogenating agent. libretexts.org The rate of this reaction is often dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.org

The isopropoxy group at the meta-position of the acetophenone (B1666503) is an electron-donating group, which can influence the reactivity of the aromatic ring. However, for α-halogenation, the primary focus is on the reactivity of the α-carbon. The reaction is generally carried out in a suitable solvent, such as acetic acid, at a controlled temperature to minimize side reactions, such as polychlorination or ring halogenation. libretexts.org

Comparative Analysis of Halogenating Agents (e.g., Chlorine, N-Chlorosuccinimide)

Various halogenating agents can be employed for the α-chlorination of substituted acetophenones, with chlorine gas and N-chlorosuccinimide (NCS) being two common choices.

Chlorine Gas: Direct chlorination using chlorine gas is a traditional method. The reaction is typically autocatalytic, as the hydrogen chloride (HCl) gas produced during the reaction can act as an acid catalyst. nih.gov However, the use of chlorine gas requires specialized equipment due to its hazardous nature and can sometimes lead to over-halogenation and other side products.

N-Chlorosuccinimide (NCS): NCS is a versatile and milder chlorinating agent used for various chlorination reactions, including the α-chlorination of ketones. wikipedia.orgresearchgate.net It is a solid, making it easier and safer to handle compared to chlorine gas. ucla.edu NCS can be activated under acidic conditions to provide an electrophilic chlorine source. organic-chemistry.org The use of NCS often provides better selectivity for monochlorination, especially when the reaction conditions are carefully controlled. nih.gov In some cases, a radical initiator may be required for reactions involving NCS, particularly for allylic and benzylic chlorinations. ucla.edu

Halogenating AgentPhaseHandlingSelectivityByproducts
**Chlorine (Cl₂) **GasDifficult, requires specialized equipmentCan lead to over-halogenationHCl (can be corrosive)
N-Chlorosuccinimide (NCS) SolidEasier and saferGenerally good for monochlorinationSuccinimide (often easily removed)

Friedel-Crafts Acylation Strategies

An alternative and widely used approach for the synthesis of phenacyl halides is the Friedel-Crafts acylation. This powerful reaction allows for the formation of a new carbon-carbon bond between an aromatic ring and an acyl group.

Acylation of Isopropoxy-Substituted Benzenes with Chloroacetyl Chloride

The synthesis of this compound can be achieved via the Friedel-Crafts acylation of isopropoxybenzene (B1215980) with chloroacetyl chloride. masterorganicchemistry.com In this electrophilic aromatic substitution reaction, the chloroacetyl group is introduced onto the aromatic ring. The isopropoxy group is an ortho-, para-directing group; however, due to steric hindrance from the bulky isopropoxy group, the acylation is expected to predominantly occur at the para-position, yielding 4-isopropoxy-phenacyl chloride as the major product. To obtain the desired 3-isopropoxy isomer, one would need to start with a differently substituted benzene (B151609) or employ a strategy that directs the acylation to the meta position, which is generally challenging in Friedel-Crafts reactions.

The reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com The catalyst activates the chloroacetyl chloride by forming a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of isopropoxybenzene. chemguide.co.uk

Optimization of Lewis Acid Catalysis in Substituted Acylations

The choice and amount of the Lewis acid catalyst are crucial for the success of Friedel-Crafts acylation reactions. Aluminum chloride (AlCl₃) is a common and powerful catalyst for this transformation. libretexts.org However, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can also be used, and the optimal catalyst may vary depending on the specific substrates and reaction conditions. lumenlearning.com

Key factors to consider for optimizing the Lewis acid catalysis include:

Catalyst Loading: Stoichiometric amounts of the Lewis acid are often required because both the starting acyl chloride and the resulting ketone product can form complexes with the catalyst, rendering it inactive. organic-chemistry.org

Substrate Reactivity: The reactivity of the aromatic substrate plays a significant role. Electron-rich aromatic compounds, such as alkoxy-substituted benzenes, are generally more reactive and may require milder reaction conditions or less active catalysts.

Solvent: The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents like dichloromethane (B109758) or carbon disulfide are commonly used.

Temperature: The reaction temperature needs to be carefully controlled to prevent side reactions and decomposition of the product.

Recent developments have focused on using catalytic amounts of Lewis acids or employing more environmentally friendly and reusable catalysts to improve the sustainability of the Friedel-Crafts acylation. beilstein-journals.org

Lewis AcidActivityCommon ApplicationsConsiderations
AlCl₃ HighGeneral purpose, highly effectiveOften required in stoichiometric amounts, can be harsh
FeCl₃ ModerateCan be a milder alternative to AlCl₃May require higher temperatures
ZnCl₂ MildUsed for more reactive substratesGenerally less active than AlCl₃ or FeCl₃
BF₃ VariesOften used as a gas or in a complexCan be corrosive and requires careful handling

Reductive Halogenation Pathways

Reductive halogenation offers an alternative, though less common, route to α-haloketones. This pathway typically involves the conversion of an α-hydroxy ketone to the corresponding α-haloketone. For the synthesis of this compound, this would involve the reductive chlorination of 2-hydroxy-1-(3-isopropoxyphenyl)ethanone.

This transformation can be achieved using various reagents that can replace a hydroxyl group with a chlorine atom. For instance, the reaction of an α-hydroxy ketone with a chlorinating agent in the presence of a reducing agent could potentially yield the desired α-chloroketone. One such method involves the use of trityl hydrazones, which can be converted to the corresponding halides. nih.gov Another approach could involve the use of reagents like sulfuryl chloride or a combination of triphenylphosphine (B44618) and a chlorine source, although these methods may present challenges with selectivity, particularly in the presence of other functional groups. nih.gov The development of site-selective dehydroxy-chlorination methods is an active area of research. nih.gov

Conversion of α,β-Unsaturated Ketones with Isopropoxy Substituents

The synthesis of α-haloketones from α,β-unsaturated ketones is a valuable transformation in organic chemistry. One prominent method involves the reductive halogenation of an α,β-unsaturated ketone. This approach allows for the selective introduction of a halogen atom at the α-position.

In a representative transformation, an α,β-unsaturated ketone can be subjected to a reductive halogenation agent. While specific studies on isopropoxy-substituted substrates are not extensively detailed in publicly available literature, the general mechanism involves the 1,4-addition of a hydride source to the enone system, followed by the trapping of the resulting enolate with an electrophilic halogen source.

A notable catalytic system for such transformations employs triphenylphosphine oxide as a catalyst, trichlorosilane (B8805176) as the reducing agent, and an N-halosuccinimide, such as N-chlorosuccinimide (NCS), as the electrophilic halogen source. This method is advantageous for its selectivity in installing a halogen atom at one of the two potential α-positions adjacent to the ketone group.

Table 1: Illustrative Reductive Halogenation of an α,β-Unsaturated Ketone This table is a representative example based on general methodologies and does not reflect a specific documented synthesis of this compound.

Entryα,β-Unsaturated KetoneHalogen SourceCatalystReducing AgentProductYield (%)
1ChalconeNCSTriphenylphosphine oxideTrichlorosilaneα-ChlorodihydrochalconeHigh
23-Isopropoxychalcone (hypothetical)NCSTriphenylphosphine oxideTrichlorosilaneThis compound-

Catalytic Systems and Reagents for Selective Halogenation

The direct α-halogenation of ketones is a more common and direct route to phenacyl halides. This method typically involves the reaction of a substituted acetophenone with a halogenating agent, often in the presence of a catalyst to promote selective halogenation at the α-carbon. For the synthesis of this compound, the precursor would be 3-isopropoxyacetophenone. The presence of the electron-donating isopropoxy group on the aromatic ring can influence the reactivity of the ketone and the selectivity of the halogenation.

Several catalytic systems have been developed for the selective α-chlorination of acetophenones. These methods aim to achieve high yields of the desired α-chloro ketone while minimizing side reactions, such as polychlorination or aromatic ring chlorination.

One effective method utilizes 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) as the chlorinating agent in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) in methanol. This system has been shown to be effective for the α-chlorination of acetophenones with substituents at the meta position, affording the corresponding α-chloroacetophenones in high yields. researchgate.net

Another mild and efficient catalytic system involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst with acetyl chloride serving as the chlorinating agent. This reaction proceeds with high chemo- and regioselectivity for the α-position of various cyclic and acyclic ketones, including acetophenone, without causing chlorination of the aromatic ring. nih.gov The reaction is typically carried out in acetonitrile (B52724) at room temperature.

Table 2: Catalytic α-Chlorination of Substituted Acetophenones This table presents data from studies on analogous compounds to illustrate the potential synthetic routes to this compound.

EntrySubstrateChlorinating AgentCatalystSolventProductYield (%)Reference
1m-NitroacetophenoneDCDMHp-TsOHMethanol2-Chloro-1-(3-nitrophenyl)ethanone92 researchgate.net
2AcetophenoneAcetyl ChlorideCANAcetonitrile2-Chloro-1-phenylethanone85 nih.gov
33-Isopropoxyacetophenone (hypothetical)DCDMHp-TsOHMethanolThis compound--
43-Isopropoxyacetophenone (hypothetical)Acetyl ChlorideCANAcetonitrileThis compound--

These methodologies highlight the strategic approaches available for the synthesis of this compound and related phenacyl halides. The choice of method would depend on the availability of starting materials and the desired scale of the reaction.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class for α-halo ketones. The presence of the carbonyl group significantly influences the reactivity of the adjacent C-Cl bond, making it susceptible to attack by nucleophiles.

SN2 Reaction Pathways and Transition State Characterization

The reaction of this compound with nucleophiles predominantly follows a bimolecular nucleophilic substitution (SN2) pathway. This is a single-step, concerted mechanism where the nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion departs simultaneously. chemicalnote.compharmaguideline.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.commasterorganicchemistry.com

The transition state of the SN2 reaction involving phenacyl chlorides is characterized by a trigonal bipyramidal geometry at the α-carbon. stackexchange.com In this high-energy state, the carbon atom is partially bonded to both the incoming nucleophile and the departing chloride leaving group. chemicalnote.compharmaguideline.com The presence of the adjacent benzoyl group plays a crucial role in stabilizing this transition state. The p-orbital on the sp2-hybridized α-carbon in the transition state can overlap with the π-system of the carbonyl group. stackexchange.com This interaction delocalizes the electron density, thereby lowering the activation energy of the reaction compared to a simple alkyl halide. stackexchange.com

Substituent Effects of the Isopropoxy Group on Reaction Kinetics and Selectivity

The isopropoxy group at the meta-position of the phenyl ring in this compound influences the reaction kinetics primarily through its electronic effects. Substituents on the phenyl ring of phenacyl halides can alter the electrophilicity of the α-carbon and the stability of the SN2 transition state.

The Hammett equation is often used to quantify these electronic effects. For SN2 reactions of substituted phenacyl halides, a positive Hammett ρ value is typically observed, indicating that electron-withdrawing groups accelerate the reaction by increasing the positive charge on the α-carbon, making it more attractive to nucleophiles. researchgate.net Conversely, electron-donating groups slow down the reaction.

Steric effects from the bulky isopropoxy group are generally minimal as the substitution is on the phenyl ring and not in close proximity to the reaction center at the α-carbon. stackexchange.com

Substituent (at meta-position)Hammett Constant (σ)Relative Rate (Conceptual)
-NO₂+0.71Fastest
-Cl+0.37Faster
-H0.00Reference
-OCH₃+0.12Slower
-OCH(CH₃)₂ (Isopropoxy) ~ +0.1 Slower
-CH₃-0.07Slowest

This table presents conceptual relative rates for the SN2 reaction of meta-substituted phenacyl chlorides based on typical Hammett constants. The isopropoxy group is expected to have a slightly deactivating effect.

Analysis of Competing Reaction Pathways (e.g., Epoxidation)

Under basic conditions, the SN2 reaction of α-halo ketones like this compound can face competition from other pathways, most notably the formation of epoxides. This occurs via an intramolecular SN2 reaction. masterorganicchemistry.comorganicchemistrytutor.com

The reaction sequence begins with the nucleophilic attack of a base (e.g., hydroxide or alkoxide) on the carbonyl carbon to form a tetrahedral intermediate, a halohydrin anion. up.ac.za If the conformation is suitable, the newly formed alkoxide can then act as an internal nucleophile, attacking the adjacent carbon bearing the chlorine in a backside attack. youtube.comyoutube.com This intramolecular displacement of the chloride ion results in the formation of an epoxide ring. organicchemistrytutor.comyoutube.com

For this intramolecular cyclization to occur, the alkoxide and the chlorine leaving group must be able to adopt an anti-periplanar conformation, which is the optimal geometry for an SN2 reaction. masterorganicchemistry.comyoutube.com The direct SN2 substitution at the α-carbon and the epoxide formation pathway are often in competition, with the outcome depending on the specific substrate, nucleophile, base, and reaction conditions.

Transition Metal-Catalyzed Transformations

The carbon-chlorine bond in this compound can be activated by transition metals, opening up pathways for various C-C and C-H bond-forming reactions that are not accessible through traditional nucleophilic substitution.

Palladium-Catalyzed Reactions Involving Phenacylpalladium Halide Intermediates

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. libretexts.orglibretexts.org The key initial step in many of these catalytic cycles is the oxidative addition of an organic halide to a low-valent palladium(0) complex. uvic.caresearchgate.net In the case of this compound, this would involve the insertion of a Pd(0) species into the C-Cl bond to form a phenacylpalladium(II) chloride intermediate.

The formation of such an intermediate, [3-Isopropoxy-C₆H₄C(O)CH₂]Pd(L)₂Cl, is a critical step. The reactivity of this intermediate would then dictate the subsequent course of the reaction. For instance, in the presence of an organometallic reagent (e.g., organoboranes in Suzuki coupling or organotins in Stille coupling), a transmetalation step would occur, followed by reductive elimination to form a new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

While the oxidative addition of aryl halides to Pd(0) is well-documented, the corresponding reaction with phenacyl halides is also feasible. uvic.cachemrxiv.org The electronic properties of the ligands on the palladium catalyst are crucial; electron-rich and bulky ligands generally facilitate the oxidative addition step. rsc.org The resulting phenacylpalladium halide intermediates are valuable for constructing complex ketone-containing molecules.

Reaction TypeCoupling Partner (R-M)Product
Suzuki CouplingR-B(OH)₂3-Isopropoxy-phenacyl-R
Stille CouplingR-Sn(Bu)₃3-Isopropoxy-phenacyl-R
Heck CouplingAlkene3-Isopropoxy-phenacyl-alkene
Sonogashira CouplingAlkyne3-Isopropoxy-phenacyl-alkyne

This table illustrates potential products from palladium-catalyzed cross-coupling reactions involving a putative phenacylpalladium halide intermediate derived from this compound.

Ruthenium-Catalyzed C-H Functionalization with α-Halo Carbonyls

Ruthenium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of unactivated C-H bonds. acs.org α-Halo carbonyls, including phenacyl chlorides, have been successfully employed as coupling partners in these reactions for the installation of alkyl groups onto aromatic rings. rsc.org

In a typical reaction, a ruthenium catalyst coordinates to a directing group on an aromatic substrate (e.g., a pyridine (B92270) or ketone). This directed cyclometalation activates a specific C-H bond, often at the meta position of the directing group. rsc.orgmanchester.ac.uk Subsequently, the α-halo carbonyl, this compound, is activated. Mechanistic studies suggest a dual activation pathway where the ruthenium complex activates the arene, and a separate process, possibly involving single-electron transfer (SET), generates a radical from the α-halo carbonyl. rsc.orgmanchester.ac.uk The coupling of this radical with the ruthenated arene leads to the final C-H functionalized product.

This methodology allows for the formation of C-C bonds at positions that are often difficult to access through traditional electrophilic aromatic substitution. The use of α-chloro carbonyls has been shown to be highly effective, in some cases providing meta-substituted products in high yields. rsc.org This approach demonstrates the utility of this compound as an alkylating agent in advanced C-H functionalization strategies. nih.gov

Mechanistic Insights into Catalytic Activation and Selectivity

The reactivity of this compound is fundamentally dictated by the presence of three key functional groups: the ketone, the α-halide (a chloromethyl group), and the isopropoxy-substituted aromatic ring. Catalytic activation of this molecule is not typically a standalone step but is intrinsically linked to the mechanism of the specific reaction being performed. The activation strategy depends on which part of the molecule is intended to react.

In the context of condensation and cyclization reactions, the primary site of activation is the α-carbon, which is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. Catalysis, often by a base, facilitates the deprotonation of this carbon to form a resonance-stabilized enolate. This enolate is a potent nucleophile, and its formation is the key activation step for reactions like the Darzens condensation. The selectivity of this activation is high, as the α-proton is significantly more acidic than any other protons on the molecule.

For reactions involving nucleophilic attack on the carbonyl carbon, such as in certain cyclocondensations, Lewis acid catalysts could be employed to increase the electrophilicity of the carbonyl group, thereby activating it for attack.

In biocatalytic approaches, such as those using Baker's yeast, the activation mechanism is more complex. Enzymes within the yeast cells provide a chiral environment and can activate the substrates through specific binding interactions, facilitating the reaction through pathways that lower the activation energy. This enzymatic catalysis can also impart high selectivity, favoring the formation of specific stereoisomers.

For transformations like esterification, where this compound acts as an alkylating agent, activation involves the carboxylate anion of the corresponding carboxylic acid. Catalysts, such as phase-transfer catalysts, can be used to facilitate the transport of the carboxylate nucleophile into an organic phase where it can react with the phenacyl chloride. The inherent reactivity of the α-chloro ketone system, being an excellent electrophile for S(_N)2 reactions, is central to this process.

Cyclization and Condensation Reactions

The Darzens condensation is a classic carbon-carbon bond-forming reaction that converts a carbonyl compound and an α-halo carbonyl compound into an α,β-epoxy carbonyl compound, also known as a glycidic ester or ketone. lscollege.ac.inwikipedia.org In the case of this compound, it serves as the α-halo carbonyl component.

The reaction mechanism begins with a base-mediated deprotonation at the α-carbon of the this compound, forming a nucleophilic enolate. lscollege.ac.inorganic-chemistry.org This enolate then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting intermediate, a halohydrin alkoxide, subsequently undergoes an intramolecular S(_N)2 reaction, where the alkoxide ion displaces the chloride to form a new three-membered epoxide ring. wikipedia.orgorganic-chemistry.org

Research has demonstrated that the Darzens condensation of phenacyl chloride with various aromatic aldehydes can be carried out efficiently in a water suspension medium, often yielding the trans-epoxides with high selectivity. researchgate.netresearchgate.net This method offers a greener alternative to traditional organic solvents. researchgate.net The reaction proceeds efficiently with various bases, including sodium hydroxide, potassium hydroxide, and lithium hydroxide. researchgate.net

Table 1: Representative Darzens Condensation of Phenacyl Chloride with Aromatic Aldehydes in Water
Aldehyde (ArCHO)BaseTime (h)Yield (%)Reference
BenzaldehydeNaOH294 researchgate.net
4-ChlorobenzaldehydeNaOH295 researchgate.net
4-MethylbenzaldehydeNaOH293 researchgate.net
4-MethoxybenzaldehydeNaOH392 researchgate.net

This data is for the parent phenacyl chloride and is illustrative of the reactivity expected for this compound.

This compound is a valuable precursor for the synthesis of various heterocycles through cyclocondensation reactions with bifunctional nucleophiles. This process, often a variant of the Hantzsch thiazole (B1198619) synthesis, involves the reaction of the α-halo ketone with a compound containing a nucleophilic sulfur or nitrogen atom.

With Thiourea (B124793) and Thiobenzamide: The reaction of this compound with thiourea or thiobenzamide provides a direct route to substituted 2-aminothiazoles and 2-phenylthiazoles, respectively. The mechanism involves the initial nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the phenacyl chloride, displacing the chloride ion. The resulting intermediate then undergoes an intramolecular cyclization, where a nitrogen atom attacks the carbonyl carbon, followed by a dehydration step to yield the aromatic thiazole ring. researchgate.net These reactions can be performed under various conditions, including biocatalytic approaches. researchgate.net

With Amino-1,3,4-thiadiazole: The reaction with 2-amino-5-substituted-1,3,4-thiadiazoles leads to the formation of fused heterocyclic systems. The exocyclic amino group of the thiadiazole acts as the initial nucleophile, attacking the α-carbon of this compound to displace the chloride. The subsequent intramolecular cyclization occurs when one of the adjacent ring nitrogen atoms attacks the carbonyl carbon. This is followed by dehydration to yield a substituted imidazo[2,1-b] lscollege.ac.inorganic-chemistry.orgresearchgate.netthiadiazole, a bicyclic system of significant interest in medicinal chemistry. researchgate.net

In a move towards more environmentally benign synthetic methods, biocatalysis has been successfully applied to the cyclocondensation reactions of phenacyl chlorides. Baker's yeast (Saccharomyces cerevisiae) has been employed as a whole-cell biocatalyst for the synthesis of thiazole derivatives from substituted phenacyl chlorides and nucleophiles like thiourea and thiobenzamide. researchgate.netresearchgate.net

This biocatalytic method offers several advantages, including mild reaction conditions (typically room temperature), simplified procedures, and adherence to green chemistry principles. The enzymes within the yeast cells are believed to catalyze the condensation and cyclization steps, leading to high yields of the desired heterocyclic products. The choice of solvent can influence the reaction's efficiency, with acetonitrile often being a suitable medium. researchgate.net

Table 2: Effect of Solvent on Baker's Yeast-Catalyzed Cyclocondensation of Phenacyl Chloride and Thiourea
SolventTime (h)Yield (%)Reference
Water1842 researchgate.net
Methanol1078 researchgate.net
Ethanol1082 researchgate.net
Acetonitrile892 researchgate.net
Dichloromethane1275 researchgate.net

This data is for the parent phenacyl chloride and is illustrative of the reactivity expected for this compound under biocatalytic conditions.

Esterification and Other Functional Group Transformations

This compound serves as an effective alkylating agent for carboxylic acids, leading to the formation of phenacyl esters. This transformation proceeds via an S(_N)2 mechanism, where the carboxylate anion, formed by deprotonating a carboxylic acid with a base, acts as a nucleophile. It attacks the electrophilic α-carbon of the phenacyl chloride, displacing the chloride ion. The use of enhanced energy sources like microwave irradiation and ultrasound can dramatically improve the efficiency of this esterification process.

Microwave-Assisted Esterification: Microwave irradiation has become a widely used technique in organic synthesis to accelerate reaction rates. sciepub.com In this context, microwave energy provides rapid and uniform heating of the reaction mixture, leading to a significant reduction in reaction times—often from hours to minutes—and frequently improving product yields compared to conventional heating methods. rsc.orgorganic-chemistry.orgmdpi.com The reaction between a carboxylic acid and this compound can be performed in the presence of a base under microwave irradiation to afford the corresponding ester with high efficiency. mdpi.com

Table 3: Comparison of Conventional vs. Enhanced Conditions for Phenacyl Ester Synthesis
MethodTypical Reaction TimeTypical TemperatureKey AdvantagesReference
Conventional HeatingSeveral hoursRefluxStandard procedure unishivaji.ac.in
Microwave Irradiation5 - 30 minutes80 - 120 °CRapid heating, reduced time, high yields sciepub.commdpi.com
Ultrasound Irradiation1 - 5 hoursRoom Temp. - 50 °CEnhanced mass transfer, mild conditions mdpi.com

Reactivity and Mechanistic Investigations of 3 Isopropoxy Phenacyl Chloride

Preparation of Phenacyl Azides from Phenacyl Halides

The conversion of phenacyl halides to phenacyl azides is a fundamental transformation in organic synthesis, providing valuable intermediates for the construction of various nitrogen-containing heterocycles and other complex molecules. This process typically proceeds via a nucleophilic substitution reaction, where the halide atom on the α-carbon of the phenacyl moiety is displaced by an azide (B81097) nucleophile. The reactivity of the phenacyl halide is influenced by the nature of the halogen, with bromides and iodides generally being more reactive than chlorides, as well as by the electronic properties of the substituents on the aromatic ring.

The synthesis of substituted phenacyl azides, including 3-isopropoxy-phenacyl azide, is most commonly achieved through the reaction of the corresponding phenacyl halide with an alkali metal azide, such as sodium azide (NaN₃). This reaction is typically carried out in a polar aprotic solvent, which facilitates the dissolution of the azide salt and promotes the SN2 reaction mechanism.

A general and widely employed method for the synthesis of phenacyl azides involves the reaction of the corresponding phenacyl bromide with sodium azide in a solvent such as aqueous ethanol or dimethylformamide (DMF). The reaction progress can be monitored by thin-layer chromatography (TLC), and upon completion, the product is typically isolated by extraction and purified by crystallization or column chromatography.

The following table outlines a generalized procedure for the preparation of a phenacyl azide from a phenacyl chloride, which can be adapted for the specific synthesis of 3-isopropoxy-phenacyl azide.

Table 1: Generalized Reaction Conditions for the Synthesis of Phenacyl Azides

ParameterCondition
Starting Material Phenacyl Chloride Derivative
Reagent Sodium Azide (NaN₃)
Solvent Dimethylformamide (DMF)
Temperature Room Temperature to 50 °C
Reaction Time 2 - 24 hours
Work-up Aqueous work-up followed by extraction
Purification Crystallization or Column Chromatography

It is important to note that the reaction conditions, such as temperature and reaction time, may need to be optimized for the specific substrate, 3-isopropoxy-phenacyl chloride, to achieve a high yield and purity of the desired phenacyl azide. The progress of the reaction should be carefully monitored using an appropriate analytical technique, such as TLC or gas chromatography (GC), to determine the point of completion.

Applications in Advanced Organic Synthesis

Construction of Diverse Heterocyclic Systems

The reactivity of 3-Isopropoxy-phenacyl chloride makes it an ideal starting material for cyclization reactions, leading to the formation of numerous important heterocyclic scaffolds.

One of the most classic applications of α-haloketones like this compound is in the Hantzsch thiazole (B1198619) synthesis. This reaction involves the cyclocondensation of the α-haloketone with a thioamide-containing compound, such as thiourea (B124793) or thiosemicarbazide. The reaction proceeds via nucleophilic attack of the sulfur atom on the α-carbon, displacing the chloride, followed by intramolecular condensation to form the thiazole ring. nih.gov The use of this compound in this synthesis yields 4-(3-isopropoxyphenyl)thiazole derivatives.

Furthermore, these thiazole derivatives can be elaborated into more complex fused systems like thiazolopyrimidines. By reacting appropriately substituted dihydropyrimidinethiones with α-haloacetates (a related class of reagents), thiazolo[3,2-a]pyrimidin-3(5H)-one structures can be formed. ijnc.irias.ac.in This highlights a pathway where the core thiazole, derived from this compound, could be integrated into fused bicyclic systems of significant pharmacological interest.

Table 1: Hantzsch Thiazole Synthesis

Reactant 1 Reactant 2 Resulting Heterocycle
This compound Thiourea 2-Amino-4-(3-isopropoxyphenyl)thiazole

Quinoxalines are a class of nitrogen-containing heterocycles synthesized effectively through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. This compound serves as a precursor to the required dicarbonyl species or can react directly in a condensation-oxidation sequence. The reaction of this compound with an o-phenylenediamine derivative typically proceeds in two stages: an initial SN2 reaction to form an α-aminoketone intermediate, which then undergoes intramolecular cyclization and subsequent oxidation (often aerial) to yield the aromatic quinoxaline (B1680401) ring. This method provides a straightforward route to 2-(3-isopropoxyphenyl)quinoxalines.

The electrophilic nature of this compound is well-suited for the synthesis of fused imidazole (B134444) systems, such as imidazo[1,2-a]pyridines. researchgate.net This is typically achieved by reacting the α-haloketone with a 2-aminoheterocycle, like 2-aminopyridine (B139424). The reaction follows the Tschitschibabin reaction mechanism, where the exocyclic nitrogen of 2-aminopyridine attacks the α-carbon of the phenacyl chloride, followed by cyclization and dehydration to form the fused bicyclic system. rsc.orgorganic-chemistry.org This approach yields 2-(3-isopropoxyphenyl)imidazo[1,2-a]pyridine.

Similarly, this compound is a key precursor for constructing fused triazole heterocycles, such as rsc.orgorganic-chemistry.orgwikipedia.orgtriazolo[4,3-a]pyrimidines and rsc.orgorganic-chemistry.orgwikipedia.orgtriazolo[4,3-a]pyridines. nih.govmdpi.com These syntheses often involve the reaction of a hydrazine-containing heterocycle with a reagent that provides the final carbon atom of the triazole ring. While direct condensation with phenacyl chloride is less common for this class, its derivatives are instrumental in multi-step syntheses to build these therapeutically important scaffolds. nih.gov

Table 2: Synthesis of Fused Imidazole Heterocycles

Reactant 1 Reactant 2 Resulting Heterocycle
This compound 2-Aminopyridine 2-(3-isopropoxyphenyl)imidazo[1,2-a]pyridine

The synthesis of benzofurans often involves the cyclization of ortho-substituted phenols. While direct reaction of this compound is not the most common route, a classical approach involves the O-alkylation of a salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with the phenacyl chloride to form a phenacyl ether intermediate. This intermediate can then undergo intramolecular cyclization, often under acidic or basic conditions, to form the benzofuran (B130515) ring. This pathway, known as a Perkin-type rearrangement or related cyclization, can lead to the formation of 2-aroyl- or 3-arylbenzofurans, depending on the specific reaction conditions and subsequent rearrangements. However, numerous modern methods for benzofuran synthesis, such as those involving palladium-catalyzed cyclizations, are often preferred for their efficiency and regioselectivity. orgsyn.orgorgsyn.orgorganic-chemistry.org

This compound is a valuable precursor for the synthesis of 1,2,3-triazoles via the highly efficient and widely used azide-alkyne cycloaddition, often referred to as "click chemistry." The synthesis begins with the conversion of the phenacyl chloride to the corresponding 3-isopropoxy-phenacyl azide (B81097) by reaction with sodium azide. This azide intermediate can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to regioselectively yield 1,4-disubstituted-1,2,3-triazoles. This method allows for the modular construction of complex molecules where the triazole ring acts as a stable linker.

Synthesis of Complex Molecular Architectures

Beyond the synthesis of individual heterocyclic rings, this compound is instrumental in the strategy of molecular hybridization. This approach involves covalently linking two or more different pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic biological activities. nih.gov

Due to its dual reactive sites, this compound can act as a versatile linker. For instance, it can be used to connect two different heterocyclic precursors in a single synthetic sequence. An example of this strategy is the synthesis of bis-heterocyclic compounds. A molecule containing a nucleophilic group (e.g., a thioamide) can react with this compound to form a thiazole, which may bear other functionalities that can be used in subsequent reactions to build another ring system, resulting in a complex, multi-scaffold architecture. nih.govmdpi.com This modular approach is central to modern drug discovery and materials science, enabling the systematic construction of complex molecular systems from simpler building blocks. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Thiazole
Thiazolopyrimidine
Quinoxaline
Imidazo[1,2-a]pyridine
Triazolo[4,3-a]pyrimidine
Benzofuran
1,2,3-Triazole
1,2,4-Triazole
Thiourea
Thiosemicarbazide
Thiobenzamide
Dihydropyrimidinethione
o-Phenylenediamine
2-Aminopyridine
2-Aminoheterocycle
Salicylaldehyde
3-Isopropoxy-phenacyl azide
Sodium azide

Role as a Derivatization Agent in Organic Synthesis

Beyond its role in constructing molecular backbones, this compound is also valuable in analytical chemistry.

The analysis of carboxylic acids, particularly fatty acids, in biological and environmental samples often requires derivatization to improve their detection by analytical techniques like High-Performance Liquid Chromatography (HPLC). nih.govnih.gov Carboxylic acids themselves often lack a strong chromophore, leading to poor sensitivity with UV detectors. nih.gov

Phenacyl halides are classic derivatization reagents that react with carboxylic acids to form phenacyl esters. unishivaji.ac.inacs.orgnih.gov These esters possess a strong UV-absorbing chromophore from the phenacyl group, significantly enhancing their detectability. acs.orgnih.gov The reaction is typically carried out by treating the carboxylate salt (formed by a weak base) with the phenacyl halide. Phase-transfer catalysts like crown ethers are often used to facilitate the reaction. acs.orgnih.gov

This method is widely used for the analysis of fatty acids from various sources, including human skin sebum and products of enzymatic reactions. nih.govresearchgate.net The resulting phenacyl esters are stable and well-resolved on reverse-phase HPLC columns. nih.govresearchgate.net this compound would function similarly, introducing the 3-isopropoxyphenacyl group, which could offer advantages in terms of chromatographic separation or solubility.

Carboxylic Acid TypeDerivatization ReagentAnalytical TechniqueBenefit
Fatty AcidsPhenacyl bromide/chlorideHPLC with UV detectionEnhanced UV absorbance acs.orgnih.gov
Monoenoic Fatty AcidsPhenacyl bromide/chlorideHPLC with UV detectionIdentification of oxidation products nih.gov
Biological Organic AcidsVarious reagentsHPLC-MSImproved retention and sensitivity nih.govsemanticscholar.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Modeling

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic reactions. It offers a favorable balance between computational cost and accuracy, making it well-suited for investigating the complex reaction mechanisms of molecules like 3-Isopropoxy-phenacyl chloride.

Phenacyl halides are highly reactive substrates for Sₙ2 nucleophilic substitution, a reactivity enhanced by the orbital overlap between the adjacent carbonyl group and the carbon-halogen bond. beilstein-journals.org DFT calculations are extensively used to model these reactions, providing detailed mechanistic insights and quantitative predictions of their energetics.

For the reaction of phenacyl bromides with nucleophiles like pyridines, DFT studies have been used to map out the potential energy surface. researchgate.net These computations can locate and characterize the structures of reactants, transition states, and products. By calculating the energy difference between the reactants and the transition state, DFT can predict the activation energy (ΔG‡) of the reaction, which is a key determinant of the reaction rate. researchgate.net

DFT studies on related systems have shown that the Sₙ2 substitution at the α-carbon is the favored pathway. researchgate.net For instance, in the reaction between phenacyl bromide and pyridine (B92270), computations indicate that the direct attack of the pyridine nitrogen on the α-carbon proceeds via a well-defined Sₙ2 transition state. The calculated free energies of activation often show good agreement with values derived from experimental kinetic data. researchgate.net These computational models allow for a systematic investigation of how different nucleophiles and solvents impact the reaction barrier. semanticscholar.org

Molecular orbital (MO) theory, particularly within the framework of DFT, provides a powerful lens for understanding how substituents on the aromatic ring influence the reactivity of this compound. The isopropoxy group at the meta-position is expected to have a distinct electronic effect.

Substituent effects are often analyzed using Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. Electron-withdrawing groups on the phenacyl ring generally lower the energy of the LUMO, making the substrate more susceptible to nucleophilic attack and accelerating the reaction. semanticscholar.org Conversely, electron-donating groups raise the LUMO energy, typically slowing the reaction.

DFT calculations can quantify these effects. For example, studies on the nucleophilic substitution of substituted arenesulfonyl chlorides have shown that calculated activation parameters correlate well with experimental data and follow the Hammett equation, which provides a quantitative measure of substituent electronic effects. semanticscholar.org In the case of this compound, the isopropoxy group acts primarily as an electron-donating group through resonance (if at the ortho or para position) and a weak electron-withdrawing group through induction. At the meta position, its inductive effect (-I) would be dominant, which would be expected to slightly increase the reactivity towards nucleophiles compared to an unsubstituted phenacyl chloride. A full molecular orbital analysis would reveal the extent to which the substituent polarizes the key orbitals involved in the reaction. roaldhoffmann.com

DFT ApplicationInformation ObtainedRelevance to this compound
Reaction Pathway ModelingIdentification of transition states and intermediates. researchgate.netConfirms the Sₙ2 mechanism for nucleophilic substitution at the α-carbon.
Activation Energy CalculationQuantitative prediction of reaction rate barriers (ΔG‡). researchgate.netmdpi.comAllows for comparison of reactivity with different nucleophiles and solvents.
Molecular Orbital AnalysisEnergy and shape of HOMO and LUMO; atomic charges. semanticscholar.orgExplains how the meta-isopropoxy substituent electronically influences the substrate's electrophilicity.

Advanced Computational Methodologies

Beyond standard DFT calculations, more advanced computational methodologies are being employed to capture finer details of reaction dynamics and environmental effects. These methods provide a more complete and dynamic picture of chemical reactions.

One such approach is the use of combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods. In QM/MM simulations, the reacting species (e.g., this compound and the nucleophile) are treated with a high-level quantum mechanical method, while the surrounding solvent molecules are treated with a less computationally expensive molecular mechanics force field. This allows for the explicit inclusion of solvent effects, which can be crucial for accurately modeling reaction barriers and pathways in solution.

Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of reactants and the role of solvent organization. researchgate.net For example, classical MD simulations can be used to sample the conformational space of the reactants and the geometries of ion pairs in solution, providing a more realistic starting point for subsequent QM calculations of the reaction profile. researchgate.net

The Activation Strain Model (ASM), also known as Distortion/Interaction analysis, is another powerful tool. researchgate.net This method deconstructs the activation energy into two components: the strain energy required to distort the reactants into their transition-state geometries, and the interaction energy between these distorted reactants. By combining ASM with energy decomposition analysis (EDA), one can further break down the interaction energy into contributions from Pauli repulsion, electrostatic interactions, and orbital interactions. This provides deep, quantitative insight into the physical forces that control the reaction barrier. researchgate.net These advanced methods represent the cutting edge of computational chemistry and are capable of providing a highly detailed understanding of the reaction mechanisms relevant to this compound. researchgate.net

Quantum Fragment Along Reaction Pathway (QFARP) and Interacting Quantum Atoms (IQA) Analysis

Currently, there are no published research articles that apply Quantum Fragment Along Reaction Pathway (QFARP) or Interacting Quantum Atoms (IQA) analysis to reactions involving this compound. These methods are at the forefront of computational chemistry for dissecting reaction mechanisms and understanding the intricate details of chemical bonding and energetic contributions along a reaction coordinate.

An IQA analysis partitions the total energy of a molecule into intra-atomic and inter-atomic contributions, providing a detailed picture of the electrostatic, exchange-correlation, and steric energies between atoms. This would allow for a quantitative assessment of how the isopropoxy group influences the stability of reactants, transition states, and products in a given reaction.

The QFARP method would further enhance this understanding by tracking the energetic and electronic properties of defined molecular fragments along a reaction pathway. This would reveal, for instance, how the energetic strain and interaction energies of the isopropoxy-phenyl group and the chloroacetyl group change as a reaction progresses.

While the application of these methods to this compound would be scientifically valuable, the necessary computational data is not available in the current body of scientific literature.

Computational Mechanistic Analysis of Catalyzed Reactions

Similarly, a specific computational mechanistic analysis of catalyzed reactions involving this compound is not documented in peer-reviewed journals. Computational studies, often employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of catalyzed reactions, identifying transition states, and calculating activation barriers.

For a catalyzed reaction with this compound, such an analysis would elucidate the role of the catalyst in lowering the activation energy. It would detail the geometry of the transition state, including the interactions between the substrate, catalyst, and other reacting species. The electronic effect of the 3-isopropoxy group on the substrate's interaction with a catalyst would be a key area of investigation. However, without specific studies on this compound, any discussion of findings remains speculative.

Advanced Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of organic compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-Isopropoxy-phenacyl chloride, the expected proton signals would correspond to the isopropoxy group (a septet for the CH proton and a doublet for the two CH₃ groups), the aromatic protons on the benzene (B151609) ring, and the methylene (B1212753) protons of the phenacyl chloride moiety. The chemical shift (δ) and coupling constants (J) of these signals would be diagnostic for the compound's structure.

¹³C NMR Spectroscopy identifies the number of non-equivalent carbon atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the carbonyl carbon, the carbons of the aromatic ring (with different shifts for the substituted and unsubstituted positions), the methylene carbon adjacent to the chlorine atom, and the carbons of the isopropoxy group.

Predicted ¹H and ¹³C NMR Data for this compound (Note: The following table is based on established chemical shift ranges for similar functional groups and does not represent experimentally verified data for this specific compound.)

Atom TypePredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
Isopropoxy CH₃~1.3 (doublet)~22
Isopropoxy CH~4.6 (septet)~70
CH₂Cl~4.7 (singlet)~46
Aromatic CHs7.0 - 7.6 (multiplets)115 - 130
Aromatic C-O-~159
Aromatic C-C=O-~135
Carbonyl C=O-~192

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Key absorptions expected in the IR spectrum of this compound would include a strong band for the carbonyl (C=O) stretching vibration, typically around 1690 cm⁻¹. Other significant peaks would correspond to C-O stretching of the ether, C-H stretching of the aromatic and aliphatic groups, and C-Cl stretching.

Characteristic IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
C=O (Ketone) ~1690
C-O (Ether) 1200 - 1250
C-H (Aromatic) 3000 - 3100
C-H (Aliphatic) 2850 - 3000

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected, and its high-resolution measurement would confirm the molecular formula C₁₁H₁₃ClO₂. The isotopic pattern of the molecular ion peak, showing a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, would be definitive evidence for the presence of a single chlorine atom. Common fragmentation patterns would likely involve the loss of the chlorine atom, the isopropoxy group, and cleavage adjacent to the carbonyl group (alpha-cleavage).

Crystallographic Analysis

X-ray Diffraction (XRD) for Absolute Configuration and Regioselectivity

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. If this compound were to be used in a reaction that creates a new stereocenter, XRD could be employed to determine the absolute configuration of the product, provided a suitable single crystal can be grown. Furthermore, in reactions where there is a possibility of forming different constitutional isomers (regioisomers), XRD analysis of the crystalline product can unambiguously establish the regioselectivity of the reaction.

Kinetic and Mechanistic Study Techniques

Investigating the kinetics and mechanism of reactions involving this compound would typically involve monitoring the reaction progress over time under various conditions. Techniques such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC) can be used to measure the concentration of reactants and products at different time points. By systematically varying parameters such as temperature, reactant concentrations, and solvent, the rate law and activation parameters (enthalpy and entropy of activation) for the reaction can be determined, providing insights into the reaction mechanism.

Experimental Kinetic Measurements (e.g., Potentiometry)

Potentiometry is a valuable electroanalytical technique for determining the rate of reactions that involve a change in the concentration of an ion. In the context of this compound, which is an α-haloketone, kinetic studies often focus on nucleophilic substitution reactions where the chloride ion is displaced. The reactivity of α-haloketones is significantly influenced by the presence of the carbonyl group, which enhances the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack.

While specific kinetic data for the reaction of this compound is not extensively documented in publicly available literature, the general principles of studying α-haloketone reactions via potentiometry can be described. A typical experimental setup would involve monitoring the change in halide ion concentration over time using an ion-selective electrode (ISE).

Consider a hypothetical nucleophilic substitution reaction:

This compound + Nu⁻ → 3-Isopropoxy-phenacyl-Nu + Cl⁻

The rate of this reaction can be followed by measuring the increase in the concentration of the chloride ion (Cl⁻) as a function of time. The potential of the chloride-selective electrode is related to the logarithm of the chloride ion activity, as described by the Nernst equation. By recording the electrode potential at various time intervals, the concentration of the liberated chloride ion can be calculated, and from this, the reaction rate and rate constant can be determined.

Below is a hypothetical data table illustrating the type of data that would be collected in such an experiment.

Time (s)Electrode Potential (mV)[Cl⁻] (mol/L)
0-50.00.0001
60-45.20.0002
120-41.50.0004
180-38.30.0007
240-35.60.0010
300-33.20.0014

This table represents hypothetical data for illustrative purposes.

From such data, kinetic parameters like the rate constant can be derived by plotting the appropriate function of concentration versus time.

Chromatographic Monitoring of Reaction Progress (e.g., Thin-Layer Chromatography)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for monitoring the progress of a chemical reaction. wikipedia.orgdocumentsdelivered.com It allows for the qualitative assessment of the consumption of reactants and the formation of products over time. nih.gov For reactions involving this compound, TLC can be effectively used to track the conversion of the starting material into its product.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate at different time intervals. nih.gov The plate is then developed in a suitable solvent system, and the separated spots corresponding to the reactant (this compound) and the product are visualized, typically under UV light, as aromatic compounds are often UV-active.

A key aspect of using TLC for reaction monitoring is the selection of an appropriate eluent (solvent system) that provides good separation between the reactant and the product. The polarity of the compounds plays a crucial role; typically, the product of a nucleophilic substitution on this compound will have a different polarity than the starting material, leading to different Retention Factor (Rƒ) values.

The progress of the reaction can be qualitatively observed by the diminishing intensity of the reactant spot and the increasing intensity of the product spot over time. The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible on the TLC plate. nih.gov

An illustrative representation of TLC monitoring is provided in the table below, showing hypothetical Rƒ values for the reactant and product at different reaction times.

Time PointReactant Spot (Rƒ)Product Spot (Rƒ)Observations
t = 0 min0.65 (intense)-Only the starting material is present.
t = 30 min0.65 (moderate)0.40 (faint)Product formation is observed.
t = 60 min0.65 (faint)0.40 (moderate)The majority of the reactant has been consumed.
t = 120 min-0.40 (intense)The reaction is complete.

This table represents hypothetical data for illustrative purposes.

This chromatographic monitoring provides a straightforward and effective way to follow the course of a reaction involving this compound, guiding decisions on reaction time and work-up procedures.

Q & A

Q. What are the recommended synthetic routes for 3-Isopropoxy-phenacyl chloride in academic research?

A common approach involves nucleophilic substitution or coupling reactions. For example, phenacyl chloride derivatives can be synthesized by reacting substituted phenols with halogenated intermediates under alkaline conditions. A related method for epoxypropyl chloride derivatives involves condensation with phenols in aqueous alkali, which could be adapted for introducing the isopropoxy group . Alternative strategies may include chlorination of precursor oximes or ketones, as seen in analogous sulfonyl chloride syntheses .

Q. How should researchers handle and store this compound to ensure stability?

Due to its acyl chloride moiety, the compound is moisture-sensitive. Store under inert atmospheres (e.g., nitrogen or argon) in anhydrous solvents like dichloromethane or tetrahydrofuran. Use sealed, desiccated containers at temperatures below -20°C. Safety protocols for similar halogenated compounds recommend avoiding exposure to humidity and using corrosion-resistant labware .

Q. What spectroscopic techniques are suitable for characterizing this compound?

Key methods include:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns and isopropoxy group integration.
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm1^{-1}) and C-Cl (~550 cm1^{-1}) stretches.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation. Cross-referencing with computational predictions (e.g., PubChem InChI keys) ensures structural accuracy .

Advanced Research Questions

Q. How can competing reaction pathways be minimized during the synthesis of this compound?

Competing hydrolysis or side reactions (e.g., elimination) are mitigated by:

  • Using anhydrous solvents (e.g., dry THF) and low temperatures (0–5°C).
  • Optimizing stoichiometry of the phenol and halogenated precursor.
  • Employing phase-transfer catalysts to enhance reaction efficiency in biphasic systems, as demonstrated in epoxypropyl chloride syntheses .

Q. What strategies address discrepancies in purity assessments of this compound across analytical methods?

Discrepancies often arise due to residual solvents or hygroscopic degradation. Implement:

  • Multi-method validation : Combine HPLC (reverse-phase C18 columns) with GC-MS for volatile impurities.
  • Karl Fischer titration to quantify trace moisture, which affects stability .
  • Elemental analysis for halogen content verification.

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) simulations can model:

  • Electrophilic reactivity : Charge distribution at the carbonyl carbon for nucleophilic attack.
  • Thermodynamic stability : Energy barriers for hydrolysis vs. desired reactions. PubChem-derived structural data (e.g., bond lengths, angles) provide inputs for these models .

Q. What are the challenges in quantifying trace impurities in this compound?

Impurities like residual isopropanol or chlorinated byproducts require:

  • High-sensitivity detection : Use LC-MS/MS with electrospray ionization (ESI) for sub-ppm quantification.
  • Sample preparation : Avoid plasticizers by using glass microfiber filters during filtration .

Q. How to design stability studies for this compound under different environmental conditions?

Conduct accelerated degradation studies:

  • Thermal stress : Heat samples at 40–60°C and monitor decomposition via TGA/DSC.
  • Photolytic testing : Expose to UV-Vis light (ICH Q1B guidelines) to assess photostability.
  • Hydrolytic stability : Evaluate pH-dependent degradation in buffered solutions (pH 1–13) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.